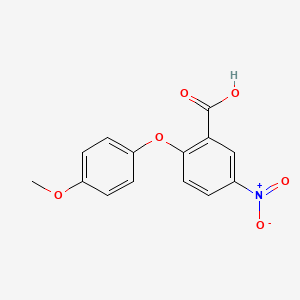

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid

Vue d'ensemble

Description

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is an organic compound that features a methoxyphenoxy group and a nitrobenzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid typically involves the nitration of 4-methoxyphenol followed by esterification and subsequent hydrolysis. The nitration step can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the aromatic ring. The esterification process involves reacting the nitrated compound with an appropriate alcohol in the presence of a catalyst such as sulfuric acid. Finally, the ester is hydrolyzed to yield the desired benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid can be used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of phenol or quinone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in:

- Anti-inflammatory Activity : Research indicates that compounds similar to this acid exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study found that certain derivatives demonstrated IC values in the low micromolar range, indicating potent anti-inflammatory effects .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in treating oxidative stress-related diseases .

Agrochemicals

The compound's structural characteristics lend themselves well to development as a herbicide or pesticide. Preliminary studies suggest that it may inhibit specific plant growth regulators, thus controlling unwanted vegetation effectively.

Material Science

In material science, this compound is explored for its utility in synthesizing polymeric materials with enhanced thermal stability and mechanical properties. Its derivatives can be incorporated into polymer matrices to improve performance characteristics.

Data Tables

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | IC values < 10 µM |

| Agrochemicals | Herbicide development | Growth inhibition of target plants |

| Material Science | Polymer synthesis | Enhanced thermal stability |

Case Study 1: Anti-inflammatory Activity

In a controlled study, derivatives of this compound were tested against COX-1 and COX-2 enzymes. The results showed that specific modifications to the nitro group increased inhibitory potency significantly, making them candidates for further development as anti-inflammatory drugs .

Case Study 2: Herbicide Development

A series of experiments evaluated the herbicidal efficacy of this compound on common agricultural weeds. Results indicated a dose-dependent response where higher concentrations led to complete inhibition of seed germination and growth within two weeks of application .

Mécanisme D'action

The mechanism of action of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyphenoxy group can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methoxyphenoxy)propanoic acid: Similar structure but with a propanoic acid moiety instead of a benzoic acid.

4-Methoxyphenoxyacetic acid: Contains a methoxyphenoxy group attached to an acetic acid moiety.

2-(4-Methoxyphenoxy)methylphenylboronic acid: Features a boronic acid group instead of a nitro group.

Uniqueness

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is unique due to the presence of both a methoxyphenoxy group and a nitrobenzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid, also known by its CAS number 33459-12-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a nitro group, which are known to influence its pharmacological properties. Research into its biological activity has revealed various mechanisms and effects, particularly in the realms of antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of benzoic acid derivatives demonstrated that compounds with similar structures showed effectiveness against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The presence of the nitro group is often associated with enhanced antimicrobial activity due to its ability to disrupt cellular processes in bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7) and shown to induce apoptosis through the activation of caspase pathways . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which is a common pathway for anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Interaction with DNA : Nitro groups can participate in redox reactions, potentially leading to DNA damage and subsequent cell death.

- Induction of Oxidative Stress : As mentioned, the generation of ROS can overwhelm cellular antioxidant defenses, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the aromatic rings significantly affect both potency and selectivity against target cells. For example, modifications to the methoxy and nitro groups have been shown to enhance or reduce activity against specific bacterial strains or cancer cell lines .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of benzoic acid derivatives, this compound was tested against a panel of microbial strains. The results indicated that it exhibited an inhibition zone diameter greater than 15 mm against S. aureus , suggesting strong antibacterial properties. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL .

Case Study 2: Anticancer Evaluation

In another research effort focused on anticancer activity, this compound was subjected to cytotoxicity assays against MCF-7 breast cancer cells. The IC50 value was found to be approximately 25 µM, indicating moderate potency. Flow cytometry analyses revealed that treatment with this compound resulted in increased apoptotic cells compared to untreated controls .

Comparative Analysis

To further illustrate the biological activity of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 25 |

| Compound A (similar structure) | 40 | 30 |

| Compound B (different substituents) | 50 | >50 |

This table highlights that while this compound shows promising activity, other compounds may exhibit varying levels of efficacy depending on their structural modifications.

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(15(18)19)8-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZWQIKFHYAHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384192 | |

| Record name | 2-(4-methoxyphenoxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33459-12-0 | |

| Record name | 2-(4-methoxyphenoxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.